molecular formula C10H11FO2 B13560200 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13560200
M. Wt: 182.19 g/mol
InChI Key: ORZCHFYBMQINMK-NSCUHMNNSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both fluoro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern enhances its versatility in various research and industrial applications .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

ORZCHFYBMQINMK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)F

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)F

Origin of Product

United States

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